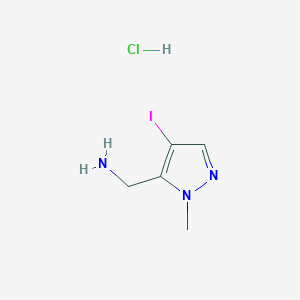![molecular formula C22H18N2OS2 B2371410 N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide CAS No. 896017-94-0](/img/structure/B2371410.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Benzothiazole derivatives, including the compound , have shown potential as antibacterial agents . For instance, 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, which share structural similarities with the compound, have been synthesized and tested for their antibacterial activity . Similarly, N’-(1,3-benzothiazol-2-yl)-arylamide derivatives have also been synthesized and evaluated for their antibacterial properties .
Antifungal Agents
Benzothiazole derivatives have been investigated for their antifungal properties . While specific research on the antifungal activity of the compound is not available, the antifungal potential of benzothiazole derivatives suggests possible applications in this area.
Antiprotozoal Agents
Benzothiazole derivatives have also been studied for their antiprotozoal activity . This suggests potential applications of the compound in the treatment of diseases caused by protozoan parasites.
Anticancer Agents
Benzothiazole derivatives have been associated with anticancer activity . Quinazoline derivatives, which share structural similarities with the compound, have been studied for their potential as anticancer agents .
Anticonvulsant Agents
Benzothiazole derivatives have been investigated for their anticonvulsant properties . This suggests potential applications of the compound in the treatment of conditions like epilepsy.
Anti-inflammatory Agents
Benzothiazole derivatives have been associated with anti-inflammatory activity . This suggests potential applications of the compound in the treatment of inflammatory conditions.
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS2/c1-15-10-12-16(13-11-15)26-14-21(25)23-18-7-3-2-6-17(18)22-24-19-8-4-5-9-20(19)27-22/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOOMMAPWPUJLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2371329.png)
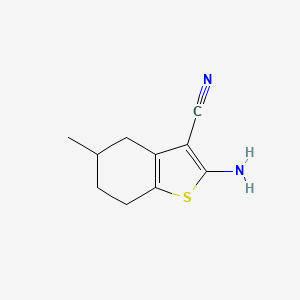
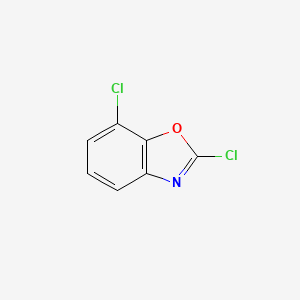
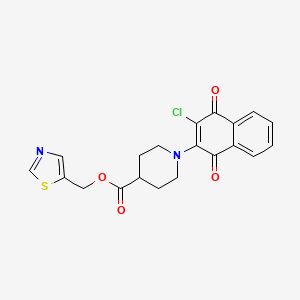
![N-cyclohexyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2371335.png)
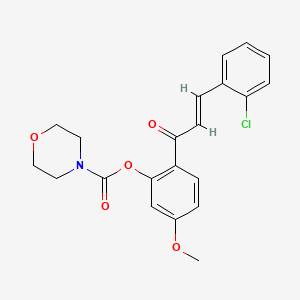
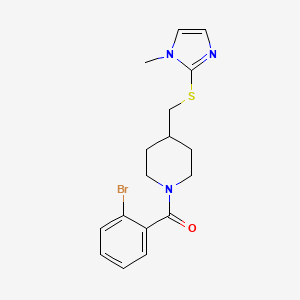
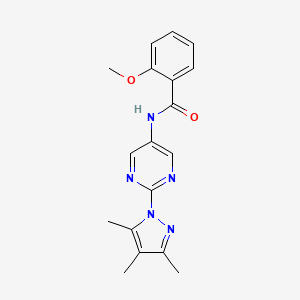
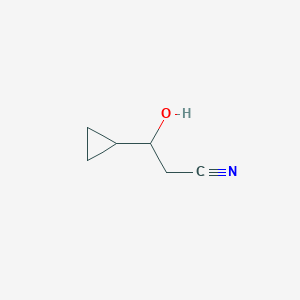
![8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2371345.png)
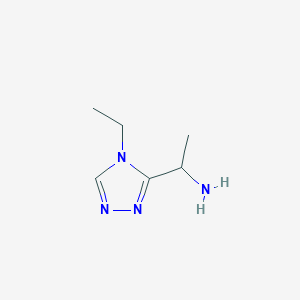
![Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B2371347.png)
